AZ7328
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Description
AZ7328 is a potent and selective AKT inhibitor. This compound inhibited proliferation and AKT substrate phosphorylation in a concentration-dependent manner but had minimal effects on apoptosis. The cytostatic effects of this compound correlate with PIK3CA mutations and are greatly enhanced by dual pathway inhibition using an mTOR inhibitor. This compound can interact with autophagy inhibitors to induce apoptosis in some cell lines. AZ7238 may be potential useful for patients with PIK3CA mutant bladder cancers.
Scientific Research Applications
Dopamine Release and Cognitive Enhancement
AZ7328 (also referred to as AZD0328) has been studied for its role in enhancing cortical dopamine release and improving learning and attentional processes. Research has shown that this compound, a partial agonist of the alpha7 neuronal nicotinic receptor (NNR), increases the firing of dopamine neurons and elevates extracellular dopamine levels in the prefrontal cortex. This effect correlates with improved behavioral responses in animal models, suggesting its potential utility in neurological and psychiatric conditions where cognitive deficits and dopamine neuron dysfunction co-exist (Sydserff et al., 2009).
Autophagy and Bladder Cancer Cells
In the context of bladder cancer, this compound has been investigated for its ability to limit the cytotoxic effects of the AKT inhibitor. The study found that this compound inhibits proliferation in bladder cancer cells and can induce autophagy in some cell lines. When combined with autophagy inhibitors, this compound induced apoptosis in some cell lines. This suggests that this compound's interaction with autophagy inhibitors could be a viable approach in the treatment of bladder cancers with certain mutations (Dickstein et al., 2012).
Red-Shifting Azobenzene Photoswitches for In Vivo Use
This compound has also been mentioned in the context of developing red-shifting azobenzene photoswitches for in vivo use. These azobenzene compounds, including those like this compound, are being explored for their potential as optically controlled drugs or 'photopharmaceuticals.' The research focuses on designing compounds that absorb light in the red or near-infrared region, suitable for passing through tissue. Such developments in this compound analogs could pave the way for targeted drug action and control in biomedical applications (Dong et al., 2015).
Properties
IUPAC Name |
NONE |
---|---|
Appearance |
solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AZ7328; AZ-7328; AZ 7328. |
Origin of Product |
United States |
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